molecular formula C15H9BrCl2N4S B3957514 4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B3957514
M. Wt: 428.1 g/mol
InChI Key: GLANPKJYUZDVGV-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring . It has a linear formula of C14H10BrN5S .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms. It also contains a bromobenzylidene group, an amino group, a dichlorophenyl group, and a thiol group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 360.237 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Mechanism of Action

While the exact mechanism of action for this compound is not specified, some 1,2,4-triazole derivatives have been found to exhibit promising anticancer activity. They are thought to act as aromatase inhibitors, which prevent the conversion of androgens to estrogens, a key step in the growth of certain types of breast cancer .

Future Directions

The future research directions for this compound could involve further exploration of its potential anticancer activity, as well as investigation into other possible biological activities. Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial .

properties

IUPAC Name

4-[(4-bromophenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2N4S/c16-10-3-1-9(2-4-10)8-19-22-14(20-21-15(22)23)12-6-5-11(17)7-13(12)18/h1-8H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLANPKJYUZDVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
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4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
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4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
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4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
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4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
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4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

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